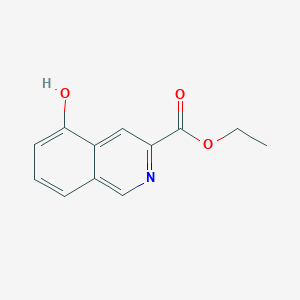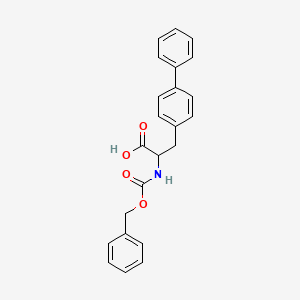
Cbz-4-Biphenyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-4-Biphenyl-L-alanine, also known as carboxybenzyl-4-biphenyl-L-alanine, is a synthetic amino acid derivative. It is a modified form of L-alanine where the amino group is protected by a carboxybenzyl (Cbz) group, and the side chain contains a biphenyl moiety. This compound is primarily used in peptide synthesis and as a building block in the development of various pharmaceuticals and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-4-Biphenyl-L-alanine typically involves the protection of the amino group of L-alanine with a carboxybenzyl group. This is achieved by reacting L-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The biphenyl moiety is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Negishi coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-4-Biphenyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl ketones or alcohols.
Reduction: The carboxybenzyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation with Pd-C and hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Biphenyl ketones or alcohols.
Reduction: L-alanine with a free amino group.
Substitution: Biphenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Cbz-4-Biphenyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor agonists.
Mécanisme D'action
The mechanism of action of Cbz-4-Biphenyl-L-alanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The carboxybenzyl group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the biphenyl moiety can interact with aromatic residues in proteins, affecting their stability and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-Phenylalanine: Similar in structure but with a single phenyl group instead of a biphenyl moiety.
Cbz-Tyrosine: Contains a phenolic hydroxyl group in addition to the phenyl ring.
Cbz-Tryptophan: Features an indole ring system instead of a biphenyl moiety.
Uniqueness
Cbz-4-Biphenyl-L-alanine is unique due to its biphenyl side chain, which provides additional steric bulk and aromatic interactions compared to other Cbz-protected amino acids. This makes it particularly useful in the design of peptides and proteins with specific structural and functional properties.
Propriétés
IUPAC Name |
2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBVIHXEMIHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

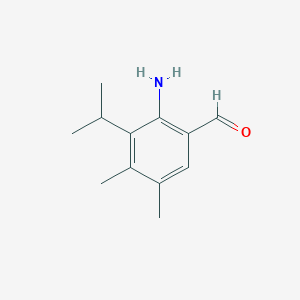
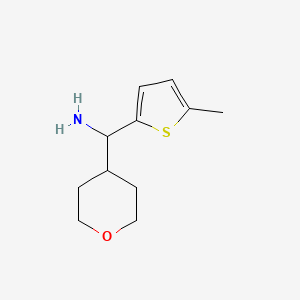
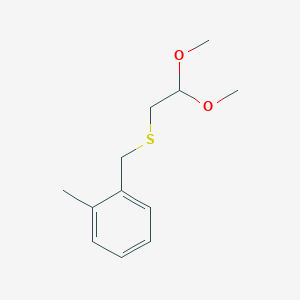
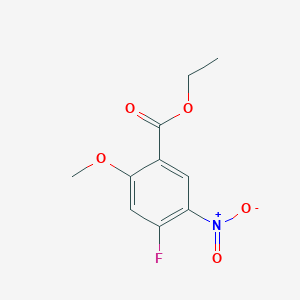
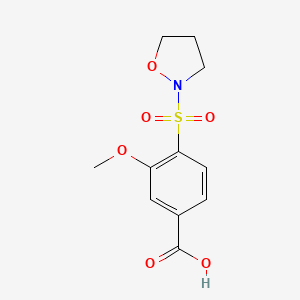
![5-Chlorothiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13649408.png)

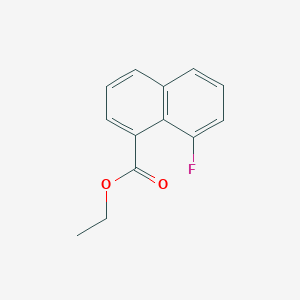
![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)
![2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13649427.png)
![3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13649432.png)

